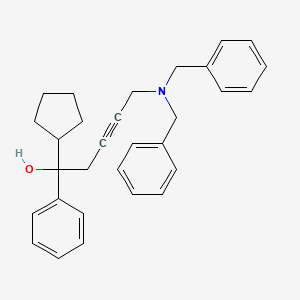![molecular formula C20H19Cl2N7 B11682028 4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11682028.png)
4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2E)-2-(2,3-diclorobencilideno)hidrazinil]-N-fenil-6-(pirrolidin-1-il)-1,3,5-triazin-2-amina es un complejo compuesto orgánico que presenta un anillo de triazina, un enlace hidrazona y un anillo de pirrolidina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-[(2E)-2-(2,3-diclorobencilideno)hidrazinil]-N-fenil-6-(pirrolidin-1-il)-1,3,5-triazin-2-amina normalmente implica los siguientes pasos:
Formación del enlace hidrazona: Este paso implica la reacción de 2,3-diclorobenzaldehído con hidrato de hidrazina para formar el intermedio hidrazona.
Ciclización para formar el anillo de triazina: El intermedio hidrazona se hace reaccionar luego con cloruro de cianúrico en condiciones básicas para formar el anillo de triazina.
Introducción del anillo de pirrolidina: Finalmente, el anillo de pirrolidina se introduce a través de una reacción de sustitución nucleofílica con pirrolidina.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas anteriores para asegurar un alto rendimiento y pureza. Esto puede incluir el uso de reactores automatizados, química de flujo continuo y técnicas avanzadas de purificación, como recristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-[(2E)-2-(2,3-diclorobencilideno)hidrazinil]-N-fenil-6-(pirrolidin-1-il)-1,3,5-triazin-2-amina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de triazina y el enlace hidrazona.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Pirrolidina en presencia de una base como trietilamina.
Productos Principales
Oxidación: Formación de los ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de las aminas o alcoholes correspondientes.
Sustitución: Formación de derivados de triazina sustituidos.
Aplicaciones Científicas De Investigación
4-[(2E)-2-(2,3-diclorobencilideno)hidrazinil]-N-fenil-6-(pirrolidin-1-il)-1,3,5-triazin-2-amina tiene varias aplicaciones de investigación científica:
Química Medicinal: Posible uso como agente antitumoral o antimicrobiano debido a su estructura única.
Ciencia de los Materiales: Uso en el desarrollo de materiales avanzados con propiedades electrónicas u ópticas específicas.
Estudios Biológicos: Investigación de sus interacciones con macromoléculas biológicas como proteínas y ácidos nucleicos.
Mecanismo De Acción
El mecanismo de acción de 4-[(2E)-2-(2,3-diclorobencilideno)hidrazinil]-N-fenil-6-(pirrolidin-1-il)-1,3,5-triazin-2-amina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y llevando a efectos terapéuticos. Las vías y los objetivos moleculares exactos dependerían de la aplicación específica y requerirían más investigación.
Comparación Con Compuestos Similares
Compuestos Similares
2-(2,3-diclorobencilideno)acetoacetato de metilo: Similar en estructura debido a la presencia del grupo diclorobencilideno.
(2,4-diclorobencilideno)-malononitrilo: Comparte la parte diclorobencilideno pero difiere en el resto de la estructura.
Unicidad
4-[(2E)-2-(2,3-diclorobencilideno)hidrazinil]-N-fenil-6-(pirrolidin-1-il)-1,3,5-triazin-2-amina es único debido a la combinación del anillo de triazina, el enlace hidrazona y el anillo de pirrolidina. Esta estructura única puede conferir actividades biológicas y propiedades químicas específicas que no se encuentran en compuestos similares.
Propiedades
Fórmula molecular |
C20H19Cl2N7 |
|---|---|
Peso molecular |
428.3 g/mol |
Nombre IUPAC |
2-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H19Cl2N7/c21-16-10-6-7-14(17(16)22)13-23-28-19-25-18(24-15-8-2-1-3-9-15)26-20(27-19)29-11-4-5-12-29/h1-3,6-10,13H,4-5,11-12H2,(H2,24,25,26,27,28)/b23-13+ |
Clave InChI |
HPCYDGDIVIEKEE-YDZHTSKRSA-N |
SMILES isomérico |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC=C3)Cl)Cl)NC4=CC=CC=C4 |
SMILES canónico |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=C(C(=CC=C3)Cl)Cl)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-(pentafluorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11681946.png)
![2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11681964.png)
![5-({3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11681972.png)
![Methyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11681977.png)
![(5E)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681981.png)


![ethyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11681986.png)
![ethyl 2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11681987.png)
![ethyl [6-bromo-2-(2,4-dimethoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B11681988.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11681995.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682000.png)
![(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682003.png)

